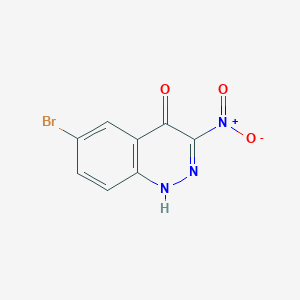

6-Bromo-3-nitrocinnolin-4-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H4BrN3O3 |

|---|---|

Peso molecular |

270.04 g/mol |

Nombre IUPAC |

6-bromo-3-nitro-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4BrN3O3/c9-4-1-2-6-5(3-4)7(13)8(11-10-6)12(14)15/h1-3H,(H,10,13) |

Clave InChI |

ZTCFNCKJFGHVPO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Br)C(=O)C(=NN2)[N+](=O)[O-] |

Origen del producto |

United States |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution on the Cinnoline (B1195905) Core

Electrophilic aromatic substitution (SEAr) on the cinnoline ring system is generally less facile than on benzene due to the presence of the two nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic attack. thepharmajournal.com However, the substituents on the carbocyclic ring significantly influence the feasibility and outcome of such reactions.

The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the aromatic ring. libretexts.org In 6-Bromo-3-nitrocinnolin-4-ol, the hydroxyl group at position 4 is a powerful activating group and an ortho-, para-director. The bromine atom at position 6 is a deactivating group but is also an ortho-, para-director. The nitro group at position 3 is a strong deactivating group and a meta-director.

Given the positions of these substituents, electrophilic attack is most likely to occur on the benzene ring portion of the cinnoline nucleus. The directing effects of the hydroxyl and bromo groups would favor substitution at positions 5 and 7. The powerful activating effect of the hydroxyl group would likely dominate, directing incoming electrophiles primarily to the ortho position (C5) and the para position (C7).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C5 | ortho to -OH (activating), ortho to -Br (deactivating) | Favorable |

| C7 | para to -OH (activating), meta to -Br (deactivating) | Favorable |

The nitro group at the 3-position has a profound deactivating effect on the entire cinnoline ring system due to its strong electron-withdrawing nature through both inductive and resonance effects. nih.gov This deactivation makes electrophilic substitution reactions more challenging, often requiring harsher reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like this compound, which possess an electron-deficient aromatic system and good leaving groups. masterorganicchemistry.com

The bromine atom at the C6 position is a potential leaving group in nucleophilic aromatic substitution reactions. However, for SNAr to occur efficiently, the ring must be sufficiently activated by electron-withdrawing groups. In this molecule, the nitro group at C3 significantly withdraws electron density from the ring, but its effect is more pronounced at the ortho and para positions. The bromo group at C6 is meta to the nitro group, which provides less activation compared to an ortho or para relationship. Therefore, substitution of the bromo group would likely require strong nucleophiles and potentially elevated temperatures.

The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when it is positioned ortho or para to other strong electron-withdrawing groups. nih.gov In this compound, the nitro group is at the C3 position. While less common than halide displacement, nucleophilic substitution of a nitro group can occur, especially with soft nucleophiles. The presence of the electronegative nitrogen atoms in the cinnoline ring further enhances the electrophilicity of the carbon to which the nitro group is attached, making this a plausible, albeit likely challenging, transformation.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C4 position is a versatile functional handle for further molecular modifications. Its presence allows for a range of reactions typical of phenols and enols.

The hydroxyl group can be O-alkylated or O-acylated to form ethers and esters, respectively. These transformations can be used to introduce a wide variety of functional groups, potentially altering the molecule's physical and biological properties. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding 4-alkoxy derivative.

Furthermore, the hydroxyl group can influence the reactivity of the adjacent C3 position. In related 4-hydroxyquinoline systems, the hydroxyl group can direct reactions such as aminomethylation (Mannich reaction) and condensation with aldehydes (Knoevenagel condensation) at the C3 position. nih.gov While the presence of the nitro group at C3 in the target molecule would likely hinder such reactions due to its steric and electronic effects, transformations of this nature cannot be entirely ruled out under specific conditions. The C4-hydroxyl group exists in tautomeric equilibrium with the corresponding cinnolin-4-one form, and the reactivity can be characteristic of either tautomer depending on the reaction conditions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the C4 position of this compound is a prime site for alkylation and acylation reactions. However, the reactivity is significantly influenced by the keto-enol tautomerism inherent to the cinnolin-4-ol system.

O-Alkylation: The introduction of an alkyl group can theoretically yield an O-alkylated product (a 4-alkoxycinnoline). This reaction is typically performed using alkyl halides in the presence of a base. The choice of reaction conditions is critical. For similar heterocyclic systems like quinazolinones, alkylation in a two-phase system using a solid base (e.g., K₂CO₃ or Cs₂CO₃) in an aprotic solvent like DMF or DMSO is common. However, due to the predominant keto tautomer (cinnolin-4(1H)-one, see section 3.3.2), N-alkylation at the N1 position is a significant competing reaction, often leading to a mixture of N- and O-alkylated products. The ratio of these products is dependent on factors such as the solvent, the nature of the alkylating agent, and the counter-ion of the base.

O-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, can produce the corresponding O-acylated ester derivative. To favor O-acylation over N-acylation, acidic conditions are often employed. For instance, the acylation of molecules containing both hydroxyl and amino groups can be directed towards the hydroxyl group by using an acid catalyst. The protonation of the more basic nitrogen atom in the ring deactivates it towards electrophilic attack by the acylating agent, thereby promoting reaction at the oxygen atom. Without such control, acylation under neutral or basic conditions would likely result in a mixture of products, including N-acylated compounds.

| Reaction Type | Reagents | Typical Conditions | Major Products/Issues |

| O-Alkylation | Alkyl Halides (R-X) | Base (K₂CO₃, Cs₂CO₃), Aprotic Solvent (DMF, DMSO) | Mixture of O-alkylated and N-alkylated isomers. |

| O-Acylation | Acyl Halides (RCOCl), Anhydrides ((RCO)₂O) | Acidic medium (e.g., HClO₄ in EtOAc) | Predominantly O-acylated product (ester). |

Tautomerism of Cinnolin-4-ols (Keto-Enol Equilibrium)

A fundamental characteristic of cinnolin-4-ols is their existence in a tautomeric equilibrium between the enol form (4-hydroxycinnoline) and the keto form (cinnolin-4(1H)-one). Spectroscopic studies, including NMR, on the parent cinnolin-4-ol have demonstrated that the equilibrium lies heavily towards the keto tautomer. organic-chemistry.org This predominance of the cinnolin-4(1H)-one form is a critical factor in understanding the chemical behavior of this compound. The stability of the keto form is attributed to the formation of a cyclic amide-like structure, which is energetically favorable. This tautomerism directly impacts the site of reactions like alkylation and acylation, leading to potential reactions at both the N1 and O4 positions.

Figure 1: Keto-Enol Equilibrium of this compound.

Figure 1: Keto-Enol Equilibrium of this compound.

Reduction Reactions

The presence of a nitro group makes this compound susceptible to reduction reactions, which can be targeted at this specific functional group or lead to more complex transformations.

The nitro group on the benzene ring is readily reduced to an amino group, yielding 3-amino-6-bromocinnolin-4-ol. This transformation is a common and well-established reaction in aromatic chemistry. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com For a closely related compound, 4-amino-6-nitrocinnoline, catalytic reduction in dimethylformamide has been successfully used to produce 4,6-diaminocinnoline. rsc.org

Metal/Acid Systems: Classic reduction methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are also effective. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent capable of this selective reduction. commonorganicchemistry.com

It is important to consider that some powerful reducing conditions, particularly certain catalytic hydrogenation setups, can also lead to dehalogenation, potentially replacing the bromine atom at the C6 position with hydrogen. researchgate.net

| Reducing Agent | Conditions | Product | Potential Side Reactions |

| H₂ / Pd/C | Hydrogen atmosphere, solvent | 3-Amino-6-bromocinnolin-4-ol | Debromination |

| Fe / HCl | Acidic, aqueous solution | 3-Amino-6-bromocinnolin-4-ol | - |

| SnCl₂ | Acidic or neutral solvent | 3-Amino-6-bromocinnolin-4-ol | - |

Reductive cyclization involves the reduction of a nitro group to a reactive intermediate (such as a nitroso, hydroxylamino, or amino group) that subsequently undergoes an intramolecular cyclization with another functional group within the molecule. nih.gov For this to occur in this compound, a suitable functional group would need to be present, typically ortho to the nitro group. In the given structure, there is no such substituent at the C2 or C4 positions of the cinnoline ring that could readily participate in a cyclization with the reduced nitro group.

However, if the molecule were modified, for example, by introducing a side chain at the C2 position, reductive cyclization could become a viable pathway to form novel fused heterocyclic systems. For instance, the reduction of o-nitrophenyl propargyl alcohols can lead to the formation of quinolines through a reductive cyclization mechanism. organic-chemistry.org While not directly applicable to the title compound, this illustrates the principle of such transformations.

Oxidation Reactions of the Cinnoline Nucleus

The cinnoline ring system, being an electron-deficient aromatic structure, is generally resistant to oxidative degradation. The reactivity towards oxidation is often focused on substituents or the nitrogen atoms of the heterocyclic ring.

Oxidation of the cinnoline nitrogen atoms can lead to the formation of N-oxides. For example, the oxidation of various oo'-diaminobiaryls can produce not only the corresponding cinnolines but also their N-oxides. rsc.org Treatment of this compound with oxidizing agents like hydrogen peroxide in acetic acid (peracetic acid) or meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield the corresponding N1-oxide or N2-oxide. The electron-withdrawing nature of the nitro and bromo groups would further deactivate the ring system to oxidative attack. Harsh oxidation conditions, such as hot, concentrated potassium permanganate, would likely lead to the degradation of the entire ring system. youtube.com

Rearrangement Reactions

Rearrangement reactions for the core cinnoline nucleus are not commonly reported in the literature. Aromatic heterocyclic systems like cinnoline are characterized by their high stability, and reactions typically involve substitution at the ring or modification of existing functional groups rather than skeletal rearrangements. Therefore, rearrangement reactions are not considered a significant aspect of the chemical reactivity of this compound under typical laboratory conditions.

Derivatization Strategies for Library Synthesis

The structure of this compound offers three primary points for chemical modification, allowing for the generation of a diverse library of compounds. These are the bromo group at the 6-position, the nitro group at the 3-position, and the hydroxyl group at the 4-position.

Modification at the Bromo Position

The bromine atom on the cinnoline ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce alkyl, alkenyl, or aryl groups.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, would yield alkynyl-substituted cinnolines.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of various primary and secondary amines at the 6-position.

Stille Coupling: Reaction with organostannanes can be used to introduce a variety of carbon-based fragments.

Heck Coupling: This reaction would enable the introduction of alkenyl groups.

These transformations would allow for the systematic variation of the substituent at the 6-position, which can be crucial for exploring structure-activity relationships.

Table 1: Potential Modifications at the Bromo Position

| Reaction Type | Reagents | Potential New Substituent |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl, Alkenyl |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl |

| Buchwald-Hartwig | R¹R²NH, Pd catalyst, Base | Amino (NR¹R²) |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Aryl, Alkenyl, Alkyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

Modification at the Nitro Position

The nitro group is a versatile functional group that can be transformed into several other functionalities, most notably an amino group.

Reduction to an Amine: The most common transformation of an aromatic nitro group is its reduction to a primary amine (-NH₂). This can be achieved using a variety of reducing agents, such as:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (Na₂S₂O₄)

Once reduced to the 3-amino-6-bromocinnolin-4-ol, the resulting amino group can be further derivatized.

Acylation: Reaction with acyl chlorides or anhydrides would form amides.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides.

Alkylation: The amino group could be alkylated, though selectivity for mono- versus di-alkylation can be challenging.

Diazotization: The amine could be converted to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Table 2: Potential Modifications via the Nitro Group

| Initial Reaction | Intermediate | Subsequent Reaction | Reagents for Subsequent Reaction | Final Functional Group |

| Reduction | 3-Amino-6-bromocinnolin-4-ol | Acylation | RCOCl or (RCO)₂O | Amide |

| Reduction | 3-Amino-6-bromocinnolin-4-ol | Sulfonylation | RSO₂Cl | Sulfonamide |

| Reduction | 3-Amino-6-bromocinnolin-4-ol | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Diazotization | 3-Diazonium-6-bromocinnolin-4-ol salt | Sandmeyer Reaction | CuX (X=Cl, Br, CN) | Chloro, Bromo, Cyano |

Functionalization of the Hydroxyl Group

The hydroxyl group at the 4-position of the cinnoline ring exists in tautomeric equilibrium with its keto form (cinnolin-4(1H)-one). This group can be functionalized through various reactions.

O-Alkylation: Reaction with alkyl halides in the presence of a base would lead to the formation of 4-alkoxycinnolines. The choice of base and solvent can influence the regioselectivity of alkylation (O- vs. N-alkylation of the cinnolinone tautomer).

O-Acylation: Esterification with acyl chlorides or anhydrides would yield 4-acyloxycinnoline derivatives.

Conversion to a Halogen: The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This 4-chloro-6-bromo-3-nitrocinnoline would then be a versatile intermediate for nucleophilic aromatic substitution reactions, allowing for the introduction of amines, alkoxides, and thiolates at the 4-position.

Table 3: Potential Modifications of the Hydroxyl Group

| Reaction Type | Reagents | Resulting Functional Group |

| O-Alkylation | R-X, Base | 4-Alkoxy |

| O-Acylation | RCOCl or (RCO)₂O | 4-Acyloxy (Ester) |

| Halogenation | POCl₃ or PCl₅ | 4-Chloro |

| Nucleophilic Substitution (on 4-chloro derivative) | Nu-H (e.g., RNH₂, ROH, RSH) | 4-Amino, 4-Alkoxy, 4-Thioether |

By systematically applying these derivatization strategies to the three reactive sites of this compound, a large and diverse chemical library can be synthesized for biological screening and the development of new chemical entities.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment of individual atoms, enabling the mapping of the carbon skeleton and the relative placement of protons and other heteroatoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns. For 6-Bromo-3-nitrocinnolin-4-ol, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the cinnoline (B1195905) ring system and the hydroxyl proton.

The aromatic region would likely display three distinct signals for the protons at positions 5, 7, and 8 of the bromo-substituted benzene ring. The proton at position 5 (H-5) would likely appear as a doublet, coupled to H-7. The proton at position 7 (H-7) would be expected to show a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton would likely appear as a doublet, coupled to H-7. The hydroxyl proton (-OH) at position 4 would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted and for illustrative purposes.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.2 - 8.4 | Doublet (d) | J = 9.0 |

| H-7 | 7.8 - 8.0 | Doublet of Doublets (dd) | J = 9.0, 2.0 |

| H-8 | 7.6 - 7.8 | Doublet (d) | J = 2.0 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum is expected to display eight signals corresponding to the eight carbon atoms of the cinnoline core.

The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon bearing the hydroxyl group (C-4) and the carbon attached to the nitro group (C-3) would be significantly deshielded, appearing at a lower field. The carbon attached to the bromine atom (C-6) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted and for illustrative purposes.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 145 - 150 |

| C-4 | 160 - 165 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

| C-7 | 140 - 145 |

| C-8 | 118 - 123 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide invaluable information about the nitrogen atoms within the molecule. For this compound, three distinct nitrogen signals would be expected: two for the cinnoline ring nitrogens (N-1 and N-2) and one for the nitro group nitrogen (NO₂). The chemical shifts would be highly indicative of their electronic environment, with the nitro group nitrogen appearing at a significantly different chemical shift compared to the heterocyclic nitrogens.

Table 3: Predicted ¹⁵N NMR Spectral Data for this compound Data is predicted and for illustrative purposes.

| Nitrogen Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-1 | -50 to -70 |

| N-2 | 100 to 120 |

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity of the aromatic protons (H-5, H-7, and H-8).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons (C-5, C-7, and C-8).

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as C-3, C-4, C-4a, C-6, and C-8a, by observing their long-range couplings to nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the high-frequency region would indicate the O-H stretching of the hydroxyl group. Strong absorptions in the fingerprint region would correspond to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The aromatic C-H and C=C stretching vibrations, as well as the C-N and N-N stretching of the cinnoline ring, would also be present. The C-Br stretching vibration would be expected to appear at a lower frequency.

Table 4: Predicted FTIR Spectral Data for this compound Data is predicted and for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3500 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C/C=N Stretch | Aromatic/Heteroaromatic Ring | 1500 - 1650 |

| N=O Asymmetric Stretch | Nitro | 1520 - 1560 |

| N=O Symmetric Stretch | Nitro | 1340 - 1380 |

| C-O Stretch | Phenolic Hydroxyl | 1200 - 1250 |

Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the π-conjugated system of the cinnoline ring and the electronic effects of its substituents. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, will significantly affect the electronic structure.

The spectrum would likely exhibit multiple absorption bands in the UV and possibly the visible region, corresponding to π→π* and n→π* transitions. Similar to nitrophenols, the absorption bands can be attributed to charge-transfer transitions. nih.govresearchgate.net The presence of the hydroxyl group may lead to pH-dependent spectral shifts; in basic media, deprotonation to form the phenolate would likely cause a bathochromic (red) shift of the absorption maxima due to increased electron donation into the aromatic system. rsc.org Halogen substituents on aromatic rings typically induce a slight red shift in the absorption bands. mdpi.com

Table 2: Hypothetical UV-Vis Absorption Spectroscopy Data for this compound in a Polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type (Tentative) |

| ~250 | 25,000 | π→π* (Aromatic System) |

| ~320 | 15,000 | π→π* (Charge Transfer from ring to NO₂) |

| ~410 | 8,000 | n→π* or extended π→π* (Charge Transfer, influenced by OH) |

The emission properties of this compound are expected to be significantly influenced by the presence of the nitro group. Nitroaromatic compounds are well-known to be weakly fluorescent or non-fluorescent. springernature.comrsc.org This is due to the heavy atom effect of the nitro group, which promotes efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). rsc.org This rapid intersystem crossing significantly quenches the fluorescence, as non-radiative decay pathways dominate.

Therefore, it is anticipated that this compound would exhibit very low fluorescence quantum yields. While fluorescence might be negligible, the efficient population of the triplet state could potentially lead to measurable phosphorescence at low temperatures in a rigid matrix, although this is also not guaranteed and may be weak. The presence of the bromine atom, another heavy atom, would further enhance the rate of intersystem crossing, making fluorescence even less likely.

Mass Spectrometry Techniques

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula: C₈H₄BrN₃O₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and the [M+2]⁺ ion, separated by two mass units. This characteristic isotopic signature is a strong indicator for the presence of a single bromine atom in the molecule.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Isotopic Abundance |

| [C₈H₄⁷⁹BrN₃O₃]⁺ | 268.9463 | ~268.9461 | ~100% |

| [C₈H₄⁸¹BrN₃O₃]⁺ | 270.9443 | ~270.9441 | ~98% |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecular structure by breaking the molecule into smaller, charged fragments. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) as a neutral radical (46 Da) or the loss of NO (30 Da) followed by CO (28 Da). nih.govnist.gov The cinnoline ring itself can undergo fragmentation. A plausible pathway could involve the loss of N₂ (28 Da) from the heterocyclic ring, a characteristic fragmentation of many N-N bonded heterocycles. Subsequent losses of CO, HCN, or the bromine atom could also be observed. The presence of the bromine isotopes would mean that any bromine-containing fragment will also exhibit the characteristic 1:1 isotopic pattern for [F]⁺ and [F+2]⁺ peaks.

A potential primary fragmentation step could be the loss of the nitro group: [C₈H₄BrN₃O₃]⁺ → [C₈H₄BrN₁O]⁺ + NO₂

Another pathway could involve the elimination of NO: [C₈H₄BrN₃O₃]⁺ → [C₈H₄BrN₂O₂]⁺ + NO

Further fragmentation of these initial product ions would lead to a complex fragmentation tree, allowing for detailed structural confirmation.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. The successful application of X-ray crystallography is fundamentally dependent on the ability to grow high-quality single crystals.

Crystal Growth Techniques

The formation of single crystals suitable for X-ray diffraction analysis is often the most challenging step in structural elucidation. The goal is to encourage molecules to slowly self-assemble from a solution or vapor into a highly ordered, three-dimensional lattice. The choice of crystallization technique is highly dependent on the physicochemical properties of the compound, such as its solubility and stability. Several common methods are employed for growing crystals of organic compounds:

Slow Evaporation: This is one of the simplest and most widely used techniques. A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to stand undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that promotes crystal growth. The rate of evaporation can be controlled by adjusting the opening of the container.

Slow Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can be an effective method for crystal growth. The solution is heated to dissolve the compound and then gradually cooled, allowing crystals to form as the solubility decreases. The rate of cooling is critical to obtaining well-ordered crystals.

Sublimation: This technique is suitable for compounds that can be vaporized without decomposition. The solid compound is heated under vacuum, and the resulting vapor is allowed to deposit onto a cooler surface, forming single crystals directly from the gas phase.

The selection of an appropriate solvent system is a critical parameter in all solution-based crystallization methods. A systematic screening of various solvents and solvent combinations is often necessary to identify the optimal conditions for growing diffraction-quality crystals.

Single Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern single-crystal X-ray diffractometers are typically equipped with a sensitive detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector, to record the intensities and positions of the diffracted X-rays.

The fundamental principle behind X-ray diffraction is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. By rotating the crystal and collecting a large number of diffraction spots, a complete three-dimensional map of the electron density within the crystal can be constructed.

The process of structure determination from the diffraction data involves several key steps:

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to extract the intensities of the individual reflections.

Structure Solution: The "phase problem" is solved using computational methods (direct methods or Patterson methods) to generate an initial model of the crystal structure.

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.

The final output of a single crystal X-ray diffraction analysis is a detailed crystallographic information file (CIF) that contains the atomic coordinates, unit cell parameters, space group, and other important structural information. This data allows for a precise description of the molecular geometry and packing in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide a theoretical framework for predicting molecular behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is one of the most popular and versatile methods available in computational chemistry. While specific DFT studies on 6-bromo-3-nitrocinnolin-4-ol are not available, such calculations would typically yield information on optimized molecular geometry, electronic energies, and the distribution of electron density.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations derive directly from theoretical principles. For a molecule like this compound, ab initio calculations could provide highly accurate predictions of its electronic and structural properties.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis is a critical component of quantum chemical calculations that describes the behavior of electrons in a molecule. This analysis helps in understanding the nature of chemical bonds and the electronic transitions that can occur. A typical MO analysis for this compound would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's reactivity and electronic properties.

Electronic Structure and Charge Distribution Analysis

The electronic structure and charge distribution of a molecule are fundamental to its chemical behavior. These analyses, often performed using quantum chemical methods, reveal the distribution of electrons within the molecule and the partial charges on each atom. This information is vital for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, these studies would identify the most stable three-dimensional structure and provide precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, such as those based on Density Functional Theory (DFT), are often used to predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra.

A thorough search of scientific databases did not yield any specific studies that have computationally predicted the NMR chemical shifts for this compound. Theoretical predictions for this molecule would involve optimizing its geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)) and then calculating the magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). The predicted shifts would provide valuable insight into the electronic environment of each nucleus, influenced by the bromine, nitro, and hydroxyl substituents on the cinnoline (B1195905) core.

Table 1: Hypothetical Data Structure for Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is for illustrative purposes only, as no specific data has been found.)

| Atom | Predicted Chemical Shift (ppm) |

| H-5 | Data not available |

| H-7 | Data not available |

| H-8 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Vibrational Frequencies and Electronic Transitions

Computational chemistry is also employed to predict vibrational (infrared and Raman) spectra and electronic transitions (UV-Visible spectra). These predictions are crucial for understanding a molecule's structural and electronic properties.

No specific computational studies on the vibrational frequencies or electronic transitions for this compound have been identified in the literature. Such a study would typically involve frequency calculations on the optimized geometry of the molecule to predict the positions and intensities of vibrational modes. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide information on the electronic transitions and the UV-Visible absorption spectrum.

Table 2: Hypothetical Data Structure for Predicted Vibrational Frequencies (Note: The following table is for illustrative purposes only, as no specific data has been found.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| N-O stretch (nitro) | Data not available |

| C=C stretch (aromatic) | Data not available |

| C-Br stretch | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating energy profiles.

Transition State Identification

There are no published computational studies that identify transition states for reactions involving the synthesis or modification of this compound. Identifying a transition state would require computational modeling of a proposed reaction pathway, locating the highest energy point along the reaction coordinate, and characterizing it through frequency analysis (which should yield a single imaginary frequency).

Energy Profile Calculations

Similarly, no energy profile calculations for reactions involving this compound are available in the scientific literature. Such calculations would map the energy of the system as it progresses from reactants to products, providing crucial information about the reaction's feasibility, kinetics, and thermodynamics.

Molecular Docking and Interaction Studies (Chemical Perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. From a chemical perspective, this involves analyzing the non-covalent interactions that stabilize the complex.

Ligand-Protein Binding Mode Analysis (Chemical Interactions)

While molecular docking is a common technique in medicinal chemistry, no studies specifically detailing the docking of this compound into a protein active site and analyzing the chemical interactions were found. A hypothetical docking study would involve preparing the 3D structure of the ligand and a target protein, performing the docking simulation, and then analyzing the resulting poses to identify key chemical interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), pi-pi stacking, and hydrophobic interactions that contribute to the binding affinity.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern chemistry and drug discovery. These methods establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govjocpr.com For novel compounds such as this compound, where extensive biological data may be limited, QSAR models can offer valuable predictions regarding its potential activities and guide further experimental research. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining related chemical classes, such as nitroaromatic compounds and cinnoline derivatives. nih.govijper.orgnih.govpnrjournal.com

The fundamental principle of QSAR is that the biological effect of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activities, a predictive model can be developed. These descriptors can encompass a wide range of attributes, including electronic, steric, and hydrophobic properties.

QSAR models are typically developed using a series of analogous compounds where systematic structural modifications have been made. For a hypothetical QSAR study of this compound analogues, one might synthesize a series of compounds with variations at the 6-position (e.g., replacing bromo with chloro, fluoro, or methyl groups) and at the 3-position (e.g., modifying the nitro group). The biological activity of each of these compounds would then be experimentally determined.

Once the biological data is obtained, a variety of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are employed to build the QSAR model. The resulting equation provides a quantitative relationship between the descriptors and the activity.

For example, a simplified, hypothetical QSAR equation might look like:

Biological Activity = (a * LogP) + (b * σ) + (c * Es) + constant

Where:

LogP represents the lipophilicity of the compound.

σ (Hammett constant) quantifies the electronic effect of a substituent.

Es (Taft steric parameter) accounts for the steric bulk of a substituent.

a, b, and c are coefficients determined by the regression analysis.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov

The following interactive table illustrates the type of data that would be collected and used in a QSAR study of hypothetical analogues of this compound. Please note that this data is purely illustrative to demonstrate the concept of QSAR, as specific experimental data for a series of analogues of this compound is not available.

| Compound ID | Substituent at Position 6 | LogP | Hammett Constant (σ) | Steric Parameter (Es) | Observed Biological Activity (IC50, µM) |

| 1 | -Br | 2.50 | 0.23 | -0.97 | 5.2 |

| 2 | -Cl | 2.15 | 0.23 | -0.97 | 6.8 |

| 3 | -F | 1.80 | 0.06 | -0.46 | 8.1 |

| 4 | -CH3 | 2.30 | -0.17 | -1.24 | 10.5 |

| 5 | -H | 1.75 | 0.00 | 0.00 | 15.3 |

In this hypothetical dataset, by analyzing the relationships between the changing substituents and their corresponding physicochemical parameters and biological activities, a QSAR model could be developed. Such a model for this compound and its derivatives would be instrumental in predicting the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with potentially enhanced biological profiles. This predictive capability is a cornerstone of rational drug design and chemical research. jocpr.com

Mechanistic Investigations of Chemical Transformations

Kinetic Studies of Reaction Pathways

While specific kinetic studies detailing the formation of 6-Bromo-3-nitrocinnolin-4-ol are not extensively documented in peer-reviewed literature, the primary route to its synthesis involves the nitration of a 6-bromocinnolin-4-ol (B1266991) precursor. This reaction is a type of electrophilic aromatic substitution, and its kinetics can be analyzed within that framework. The reaction rate is typically dependent on the concentrations of the substrate and the electrophile, the nitronium ion (NO₂⁺).

The formation of the nitronium ion from concentrated nitric acid and sulfuric acid is a rapid pre-equilibrium. The subsequent attack of the nitronium ion on the aromatic ring is the rate-determining step.

The rate equation can be expressed as: Rate = k[6-bromocinnolin-4-ol][NO₂⁺]

Factors that would be expected to influence the reaction kinetics include:

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Acid Concentration: The concentration of sulfuric acid is critical as it facilitates the generation of the highly electrophilic nitronium ion.

Substituent Effects: The existing bromo and hydroxyl groups on the cinnoline (B1195905) ring influence the electron density of the ring and thus its reactivity towards electrophilic attack. The hydroxyl group is an activating group, while the bromo group is deactivating. Their positions relative to the site of nitration are critical.

A hypothetical data table illustrating the expected effect of reactant concentration on the initial reaction rate is presented below. This data is illustrative and serves to demonstrate the principles of chemical kinetics for this type of reaction.

| Experiment | [6-bromocinnolin-4-ol] (mol/L) | [HNO₃] (mol/L) | [H₂SO₄] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 2.0 | 18.0 | R₁ |

| 2 | 0.2 | 2.0 | 18.0 | ~2R₁ |

| 3 | 0.1 | 4.0 | 18.0 | ~2R₁ |

This table is based on theoretical kinetic principles and does not represent empirically measured data.

Identification and Characterization of Reaction Intermediates

The mechanism of electrophilic nitration of the 6-bromocinnolin-4-ol ring system proceeds through a high-energy carbocation intermediate known as an arenium ion, or a Wheland intermediate. In the formation of this compound, the nitronium ion (NO₂⁺) attacks the electron-rich C3 position of the cinnoline ring.

The formation of this intermediate is the slow, rate-determining step of the reaction. The arenium ion is stabilized by resonance, with the positive charge delocalized over the aromatic system. The stability of this intermediate is a key factor in determining the regioselectivity of the nitration. The presence of the electron-donating hydroxyl group at position 4 and the nitrogen atoms in the ring can contribute to the stabilization of the positive charge.

The subsequent step is the rapid deprotonation of the arenium ion by a weak base in the medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, to restore the aromaticity of the ring and yield the final product, this compound.

While direct spectroscopic observation of the arenium ion for this specific reaction is challenging due to its transient nature, its existence is a cornerstone of the established mechanism for electrophilic aromatic substitution.

Elucidation of Catalytic Cycles (if applicable)

However, it is pertinent to mention that other transformations involving the cinnoline scaffold can be catalytic. For instance, cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are often employed to introduce aryl or alkynyl substituents onto the cinnoline ring. thieme-connect.de These reactions typically utilize a palladium catalyst to facilitate the coupling of a halocinnoline with a suitable partner. thieme-connect.de A general catalytic cycle for such a process would involve oxidative addition of the halocinnoline to the palladium(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. These catalytic methods are generally not applicable to the nitration reaction itself.

Solvent Effects on Reaction Mechanisms

In the context of the nitration of 6-bromocinnolin-4-ol, the solvent system, typically a mixture of concentrated nitric and sulfuric acids, plays a multifaceted and crucial role in the reaction mechanism.

Generation of the Electrophile: The primary role of concentrated sulfuric acid is to act as a strong acid and a dehydrating agent, protonating nitric acid and facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺). Without a solvent system of sufficient acidity, the concentration of the nitronium ion would be too low for the reaction to proceed at a reasonable rate.

Solvation and Stabilization of Intermediates: The highly polar nature of the strong acid medium helps to solvate and stabilize the charged species involved in the reaction, including the protonated substrate and the arenium ion intermediate. This stabilization lowers the activation energy of the rate-determining step.

Reaction Medium: The acid mixture also serves as the solvent in which the reactants are dissolved, allowing for effective interaction between the substrate and the electrophile.

The choice of solvent is therefore critical. In less acidic or protic solvents, the mechanism could potentially change, or the reaction may not proceed at all. For other types of reactions involving cinnolines, the choice of solvent can influence reaction rates, selectivity, and even the course of the reaction. For example, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO might be favored to enhance the reactivity of the nucleophile. In palladium-catalyzed cross-coupling reactions, solvents such as toluene, dioxane, or THF are commonly used to ensure the solubility of all components of the catalytic system. thieme-connect.de

Applications in Advanced Organic Synthesis and Materials Science

6-Bromo-3-nitrocinnolin-4-ol as a Building Block in Complex Molecule Synthesis

The reactivity of this compound makes it a versatile intermediate for the synthesis of more elaborate molecules, particularly those with a polyheterocyclic framework. The presence of the bromo and nitro groups, along with the hydroxyl function, allows for a variety of chemical transformations, enabling the extension of the core cinnoline (B1195905) structure.

Synthesis of Polyheterocyclic Systems

Recent research has highlighted the utility of this compound as a precursor in the synthesis of a series of 3-cinnoline carboxamides, which are complex polyheterocyclic systems. While detailed experimental procedures for the initial preparation of the core structure are often proprietary, the synthetic pathway can be inferred from related studies on similar molecules.

A key transformation involves the conversion of the hydroxyl group at the 4-position into a chloro group, yielding a 4-chloro-3-nitrocinnoline (B13017893) intermediate. This step is crucial as it activates the 4-position for subsequent nucleophilic substitution reactions. The resulting chlorinated intermediate serves as a versatile platform for the introduction of various side chains and functional groups.

For instance, the 4-chloro group can be displaced by amines, leading to the formation of 4-amino-3-nitrocinnoline derivatives. The nitro group can then be reduced to an amino group, which can be further functionalized. The bromo group at the 6-position offers another site for modification, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl substituents.

This multi-step synthetic approach, starting from a this compound scaffold, enables the systematic construction of a library of diverse polyheterocyclic compounds. The general synthetic scheme can be summarized as follows:

| Step | Reactant/Reagent | Product | Transformation |

| 1 | This compound | 6-Bromo-4-chloro-3-nitrocinnoline | Chlorination of the hydroxyl group |

| 2 | 6-Bromo-4-chloro-3-nitrocinnoline | Substituted 4-amino-6-bromo-3-nitrocinnolines | Nucleophilic aromatic substitution |

| 3 | Substituted 4-amino-6-bromo-3-nitrocinnolines | Substituted 3,4-diamino-6-bromocinnolines | Reduction of the nitro group |

| 4 | Substituted 3,4-diamino-6-bromocinnolines | Polyheterocyclic Systems | Further functionalization and cyclization reactions |

This strategic combination of reactions allows for the controlled and sequential modification of the cinnoline core, leading to the assembly of complex molecules with diverse functionalities.

Precursor for Advanced Functional Materials

While the primary documented application of this compound is in the synthesis of complex organic molecules for biological evaluation, its structural features suggest potential as a precursor for advanced functional materials. The extended π-system of the cinnoline core, combined with the potential for introducing various functional groups through the bromo and nitro substituents, could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification is a key requirement for these applications. However, specific research in this area utilizing this compound has not yet been reported in the public domain.

Role as a Ligand in Coordination Chemistry

The structure of this compound contains nitrogen and oxygen atoms that could potentially act as coordination sites for metal ions. The formation of metal complexes with such ligands can lead to materials with interesting magnetic, optical, or catalytic properties. The specific geometry and electronic nature of the cinnoline ring system could influence the coordination environment around a metal center. However, there is currently no available scientific literature describing the use of this compound as a ligand in coordination chemistry.

Development of Chemical Probes for Molecular Studies (non-pharmacological)

Chemical probes are essential tools for studying biological processes at the molecular level. The development of novel probes often relies on heterocyclic scaffolds that can be modified to incorporate reporter groups or reactive moieties.

Probes for Understanding Enzyme Mechanisms (chemical basis)

The cinnoline scaffold of this compound could serve as a core for the design of chemical probes to study enzyme mechanisms. By attaching specific reactive groups or substrate mimics, it might be possible to create molecules that covalently or non-covalently interact with the active site of an enzyme, providing insights into its function. The bromo and nitro groups offer synthetic handles for such modifications. At present, there are no published studies detailing the use of this compound for this purpose.

Tools for Investigating Cellular Pathways (chemical interactions)

Similarly, this compound could be a starting point for the development of chemical tools to investigate cellular pathways. For example, by conjugating it to a fluorescent dye or a biotin (B1667282) tag, researchers could potentially track its interactions with cellular components. The versatility of its functional groups would allow for the attachment of such reporter tags. However, the scientific literature does not currently contain reports of this compound being used in the development of such molecular tools.

Potential in Agrochemical Development (e.g., as herbicides, fungicides, insecticides based on chemical action)

The cinnoline scaffold, a nitrogen-containing heterocyclic system, has garnered considerable attention in the field of medicinal chemistry and is increasingly being explored for its potential in agrochemical applications. nih.govijariit.com Derivatives of cinnoline have been investigated for a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.com The specific compound, this compound, which features both a halogen (bromo) and a nitro group substitution, is positioned as a molecule of interest for the development of new agrochemicals. The presence of these electron-withdrawing groups is often associated with enhanced biological activity in various chemical classes. ijariit.com

Research into cinnoline derivatives has indicated their potential as herbicides. mdpi.com While specific studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the broader class of cinnoline compounds has shown promise. For instance, certain cinnoline-3-carboxylic acid derivatives have been identified as pollen suppressants in wheat, indicating an influence on plant growth and development. ijper.org

The mode of action for herbicidal cinnolines can be inferred from related heterocyclic compounds. For many herbicides, the mechanism involves the inhibition of essential plant enzymes or disruption of vital biological processes. The structural features of this compound, particularly the nitro group, are found in some commercial herbicides and are known to contribute to their phytotoxic effects.

To illustrate the herbicidal potential within related chemical classes, a study on substituted cinnamic acids and their amide analogues demonstrated significant germination inhibition activity. nih.gov The presence of chloro and nitro substituents on the cinnamic acid ring was found to be effective, suggesting that similar substitutions on a cinnoline ring could also confer herbicidal properties.

Table 1: Herbicidal Activity of Substituted Cinnamanilide Analogues against Radish (Raphanus sativus L. var. Japanese White)

| Compound | Concentration (ppm) | Germination Inhibition (%) |

| 2-chloro (4'-hydroxy) cinnamanilide | 50 | >70 |

| 2-chloro (4'-hydroxy) cinnamanilide | 100 | >80 |

| 2-chloro (4'-hydroxy) cinnamanilide | 200 | >90 |

| Metribuzin (Standard) | 50 | >70 |

| Metribuzin (Standard) | 100 | >80 |

| Metribuzin (Standard) | 200 | >90 |

Data extrapolated from a study on cinnamic acid derivatives to suggest the potential efficacy of substituted heterocyclic compounds. nih.gov

The cinnoline nucleus is a key structural motif in various compounds exhibiting antifungal activity. mdpi.com Halogenated derivatives of cinnoline, in particular, have been noted for their potent antimicrobial properties, which can extend to fungicidal action. ijariit.com The bromine atom in this compound could therefore be a significant contributor to its potential as a fungicide.

The chemical action of antifungal compounds often involves the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. For instance, some quinoxaline (B1680401) derivatives, which are structurally related to cinnolines, have demonstrated broad-spectrum antifungal activity against various Candida species by likely impacting cell wall integrity or other vital cellular processes. nih.gov

Research on nitrofuran derivatives has also shown potent activity against a range of fungal pathogens, with minimum inhibitory concentration (MIC₉₀) values in the low microgram per milliliter range. nih.gov This suggests that the nitro group in this compound may contribute to a similar mechanism of action against phytopathogenic fungi.

Table 2: In Vitro Antifungal Activity of a Quinoxaline Derivative against Candida Species

| Fungal Species | 3-hydrazinoquinoxaline-2-thiol MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | 0.25 - 8 | 0.5 - 4 |

| Candida glabrata | 0.5 - 4 | 1 - 8 |

| Candida parapsilosis | 0.25 - 2 | 0.5 - 4 |

This table presents data for a related heterocyclic compound to illustrate the potential fungicidal efficacy. nih.gov

Cinnoline derivatives have also been explored as potential insecticides. ijariit.com The mechanism of action for insecticidal compounds is often targeted at the insect's nervous system. For example, neonicotinoids, a major class of insecticides, act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to paralysis and death. mdpi.com While the specific target of this compound is not determined, its heterocyclic structure is a common feature in many synthetic insecticides.

The presence of a nitro group is a key pharmacophore in some classes of insecticides, such as the nitromethylene insecticides. mdpi.com Structure-activity relationship studies of various insecticidal compounds have often shown that the introduction of halogen atoms can enhance potency. mdpi.com Therefore, the bromo and nitro substituents on the this compound molecule are features that suggest a potential for insecticidal activity.

Further research would be necessary to determine the specific insecticidal efficacy and mode of action of this compound. This would involve screening against a range of common agricultural pests and conducting mechanistic studies to identify its molecular target within the insect.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of many cinnoline (B1195905) derivatives lies in their synthesis, which can involve multi-step processes with harsh conditions. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. The principles of green chemistry could be applied to minimize waste and energy consumption. rsc.org

Modern synthetic strategies that warrant investigation for the synthesis of 6-Bromo-3-nitrocinnolin-4-ol and its analogs include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including cinnolines. researchgate.net

Continuous Flow Chemistry: Flow reactors offer enhanced control over reaction parameters, improved safety, and scalability, which are crucial for the sustainable production of fine chemicals.

Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly routes to cinnoline derivatives, reducing the reliance on traditional chemical catalysts. rsc.org

| Synthetic Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Optimization of reaction conditions (temperature, time, solvent) |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, catalyst immobilization |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme screening and engineering, process optimization |

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound—a halogen atom, a nitro group, and a hydroxyl group on the cinnoline framework—opens up a vast potential for chemical derivatization. Future studies should aim to explore the untapped reactivity of this molecule.

Key areas for investigation include:

Cross-Coupling Reactions: The bromo substituent at the 6-position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of carbon-based substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group is expected to activate the cinnoline ring towards nucleophilic attack, potentially enabling the substitution of the bromo group or other positions on the ring.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group would provide a key intermediate for the synthesis of a new family of cinnoline derivatives through reactions such as diazotization and amide bond formation.

| Reaction Type | Functional Group | Potential Products |

| Cross-Coupling Reactions | 6-Bromo | Arylated, alkenylated, or alkynylated cinnolines |

| Nucleophilic Aromatic Substitution | 6-Bromo | Cinnolines with ether, amine, or thioether linkages |

| Nitro Group Reduction | 3-Nitro | 3-Aminocinnoline derivatives |

Advanced Characterization of Transient Species

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and discovering new transformations. Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to detect. rsc.org

Future research should employ advanced analytical techniques to identify and characterize these transient species. This could involve:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reacting mixture.

Mass Spectrometry: Advanced mass spectrometry techniques, including electrospray ionization (ESI-MS), can be used to detect and structurally elucidate reactive intermediates. rsc.org

Computational Chemistry: Quantum chemical calculations can be used to model reaction pathways and predict the structures and energies of transient species, complementing experimental findings. researchgate.net

| Technique | Information Gained | Application to Cinnoline Chemistry |

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reactants, intermediates, and products | Elucidation of reaction kinetics and mechanisms |

| Advanced Mass Spectrometry | Detection and structural analysis of reactive intermediates | Identification of key intermediates in novel reactions |

| Computational Chemistry | Prediction of reaction pathways and transition state structures | Mechanistic insights and rational design of new reactions |

Integration of Machine Learning in Predictive Chemistry for Cinnoline Derivatization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and synthetic routes. nih.govrsc.org The integration of ML in the study of cinnoline derivatives could significantly accelerate the discovery and development of new compounds.

Future research in this area could focus on:

Predictive Modeling: Developing ML models to predict the reactivity and regioselectivity of reactions involving this compound and its derivatives. doaj.orgresearchgate.net This would allow for the in-silico screening of potential reactions before they are attempted in the lab.

De Novo Drug Design: Utilizing generative ML models to design novel cinnoline derivatives with desired biological activities. These models can learn the underlying patterns in existing chemical data to propose new molecules with optimized properties.

Automated Synthesis: Combining ML algorithms with automated synthesis platforms to create a closed-loop system for the discovery and optimization of new cinnoline-based compounds.

| Machine Learning Application | Objective | Potential Impact |

| Predictive Reactivity Models | To forecast the outcomes of chemical reactions | Reduced experimental effort and accelerated discovery |

| Generative Molecular Design | To create novel molecules with desired properties | Rapid identification of new lead compounds |

| Automated Synthesis Platforms | To automate the synthesis and testing of new compounds | High-throughput screening and optimization |

Q & A

Q. How can researchers differentiate between tautomeric forms of this compound in solution-phase studies?

- Methodological Answer :

- Variable Temperature NMR : Observe proton shifts at 25°C vs. −40°C to detect tautomer equilibria.

- IR spectroscopy : Identify O–H stretching frequencies (3200–3600 cm⁻¹) to confirm enol-keto forms.

- Solvent screening : Compare DMSO-d₆ (H-bond accepting) vs. CDCl₃ (non-polar) to isolate dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.